molecular formula C7H13BrN2OS2 B7857181 [4-(Hydroxyimino-methyl)-4-methyl-[1,3]dithiolan-2-ylidene]-dimethyl-ammonium

[4-(Hydroxyimino-methyl)-4-methyl-[1,3]dithiolan-2-ylidene]-dimethyl-ammonium

Cat. No.: B7857181
M. Wt: 285.2 g/mol
InChI Key: WGZWSYFREMSEPZ-ZFXMFRGYSA-N
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Description

[4-(Hydroxyimino-methyl)-4-methyl-[1,3]dithiolan-2-ylidene]-dimethyl-ammonium: is a complex organic compound characterized by its unique structure, which includes a dithiolan ring and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Hydroxyimino-methyl)-4-methyl-[1,3]dithiolan-2-ylidene]-dimethyl-ammonium typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically with reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the hydroxyimino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the dithiolan ring, especially in the presence of strong nucleophiles like organolithium or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Organolithium reagents, Grignard reagents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted dithiolan derivatives

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures.

Medicine: : Research is ongoing into its use as a precursor for drugs targeting specific biochemical pathways, particularly those involving sulfur-containing enzymes.

Industry: : The compound is used in the synthesis of advanced materials, including conductive polymers and molecular electronics.

Mechanism of Action

The mechanism of action of [4-(Hydroxyimino-methyl)-4-methyl-[1,3]dithiolan-2-ylidene]-dimethyl-ammonium involves its interaction with molecular targets such as thiol groups in proteins. This interaction can inhibit enzyme activity by forming stable complexes with the active site cysteine residues, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the hydroxyimino group in [4-(Hydroxyimino-methyl)-4-methyl-[1,3]dithiolan-2-ylidene]-dimethyl-ammonium provides unique reactivity, particularly in biological systems, making it a valuable compound for medicinal chemistry.

Properties

IUPAC Name

[4-[(E)-hydroxyiminomethyl]-4-methyl-1,3-dithiolan-2-ylidene]-dimethylazanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS2.BrH/c1-7(4-8-10)5-11-6(12-7)9(2)3;/h4H,5H2,1-3H3;1H/b8-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZWSYFREMSEPZ-ZFXMFRGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC(=[N+](C)C)S1)C=NO.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CSC(=[N+](C)C)S1)/C=N/O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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